molecular formula C42H60O2 B1238478 Spirilloxanthin CAS No. 34255-08-8

Spirilloxanthin

Cat. No. B1238478
CAS RN: 34255-08-8
M. Wt: 596.9 g/mol
InChI Key: VAZQBTJCYODOSV-HZUCFJANSA-N
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Description

Spirilloxanthin is a carotenoid ether that is (3E,3'E)-1,1'-dihydroxy-3,3',4,4'-tetradehydro-1,1',2,2'-tetrahydro-psi,psi-carotene in which both hydroxyl hydrogens are replaced by methyl groups. It has a role as a bacterial metabolite.

Scientific Research Applications

Pigment Analysis in Bacteria

Spirilloxanthin, a purple pigment found in Spirillum rubrum Esmarch, has been isolated and analyzed for its chemical properties. It contains 15 double bonds and exhibits high unsaturation, as indicated by its absorption spectrum. This pigment is significant for understanding the biochemistry of pigments in bacteria (Niel & Smith, 2004).

Spectroscopy and Excited-State Dynamics

Research has focused on the excited-state dynamics of spirilloxanthin, exploring its singlet states and their lifetimes using advanced spectroscopic techniques. This study enhances our understanding of carotenoid excited states, relevant in various scientific fields (Nishimura et al., 2004).

Carotenoid in Photosynthesis

Investigations into spirilloxanthin's role in photosynthesis have revealed its interaction with light-harvesting complexes in bacteria. These studies provide insights into how spirilloxanthin influences energy transfer and absorption in photosynthetic processes (Papagiannakis et al., 2003).

Genetic Study in Carotenoid Biosynthesis

Genetic analysis has shown two distinct crt gene clusters responsible for spirilloxanthin production in certain bacteria. This discovery has implications for understanding carotenoid biosynthesis and its regulation by environmental factors (Giraud et al., 2004).

Industrial Production of Lycopene

Research on the biosynthesis of spirilloxanthin in Rhodospirillum rubrum provides insights into industrial production methods for carotenoids like lycopene, a product of significant commercial interest (Wang et al., 2012).

Environmental-Friendly HPLC Methods

The development of high-performance liquid chromatography (HPLC) methods using environmentally friendly solvents for the separation of spirilloxanthin offers safer and sustainable approaches in carotenoid research (Autenrieth & Ghosh, 2019).

Understanding Photosynthetic Light Harvesting

Studies on spirilloxanthin reconstituted into light-harvesting complexes provide deeper insights into energy transfer and relaxation phenomena in photosynthesis, enhancing our understanding of these fundamental biological processes (Papagiannakis et al., 2003).

Temperature Effects on Excited States

Research examining the temperature dependence of spirilloxanthin’s excited states has provided valuable information on the behavior of carotenoids under different environmental conditions, contributing to our understanding of their photophysics (Hauer et al., 2013).

Incorporation into Bacterial Complexes

Studies exploring the incorporation of spirilloxanthin into different bacterial pigment-protein complexes have given insights into its selective binding and the assembly of these complexes (Bol'shakov et al., 2017).

properties

CAS RN

34255-08-8

Molecular Formula

C42H60O2

Molecular Weight

596.9 g/mol

IUPAC Name

(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E)-2,31-dimethoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-4,6,8,10,12,14,16,18,20,22,24,26,28-tridecaene

InChI

InChI=1S/C42H60O2/c1-35(23-15-25-37(3)27-17-29-39(5)31-19-33-41(7,8)43-11)21-13-14-22-36(2)24-16-26-38(4)28-18-30-40(6)32-20-34-42(9,10)44-12/h13-32H,33-34H2,1-12H3/b14-13+,23-15+,24-16+,27-17+,28-18+,31-19+,32-20+,35-21+,36-22+,37-25+,38-26+,39-29+,40-30+

InChI Key

VAZQBTJCYODOSV-HZUCFJANSA-N

Isomeric SMILES

C/C(=C\C=C\C(=C\C=C\C(=C\C=C\C=C(\C=C\C=C(\C=C\C=C(\C=C\CC(OC)(C)C)/C)/C)/C)\C)\C)/C=C/CC(OC)(C)C

SMILES

CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C=CCC(C)(C)OC

Canonical SMILES

CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C=CCC(C)(C)OC

synonyms

spirilloxanthin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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